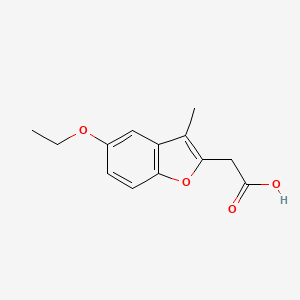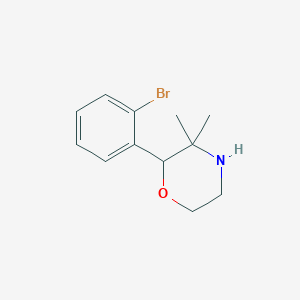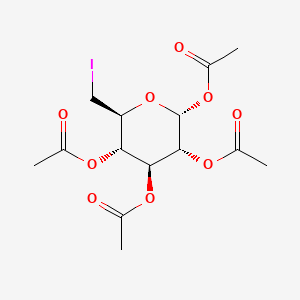
alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate: is a chemically modified derivative of glucose. This compound is characterized by the substitution of a hydrogen atom with an iodine atom at the sixth carbon position and the acetylation of the hydroxyl groups. The molecular formula of this compound is C14H19IO9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate typically involves the iodination of alpha-D-glucopyranose followed by acetylation. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The acetylation is usually performed using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Hydrolysis: Alpha-D-Glucopyranose with hydroxyl groups.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate involves its interaction with specific molecular targets. The iodine atom and acetyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
Alpha-D-Glucopyranose: The parent compound without the iodine substitution and acetylation.
6-Deoxy-6-iodo-D-glucose: Similar compound without acetylation.
Tetraacetyl-D-glucose: Similar compound without iodine substitution.
Uniqueness: Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate is unique due to the combination of iodine substitution and acetylation, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these modifications are beneficial .
Propriétés
Formule moléculaire |
C14H19IO9 |
|---|---|
Poids moléculaire |
458.20 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
QSYWOQIXQODCDZ-RGDJUOJXSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CI |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B14879950.png)
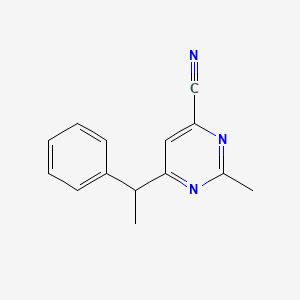
![Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B14879953.png)
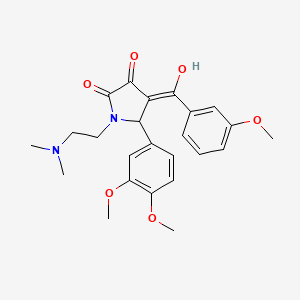
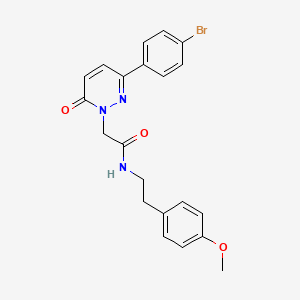
![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
![[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)
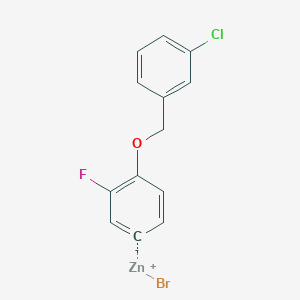
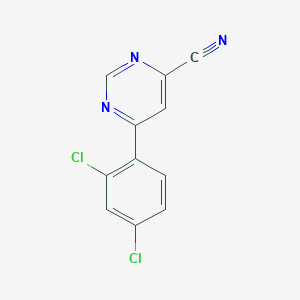
![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B14879999.png)
![5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)
